molecular formula C11H16FN B13311511 1-Fluoro-2-methyl-1-(2-methylphenyl)propan-2-amine

1-Fluoro-2-methyl-1-(2-methylphenyl)propan-2-amine

Cat. No.: B13311511
M. Wt: 181.25 g/mol
InChI Key: KKGLGKSNNYSGFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-2-methyl-1-(2-methylphenyl)propan-2-amine is a substituted propan-2-amine derivative characterized by a fluorine atom at the 1-position, a methyl group at the 2-position, and a 2-methylphenyl substituent also attached to the 1-position. Its molecular formula is C₁₂H₁₆FN, with an average molecular weight of 193.26 g/mol (inferred from structural analogs like 1-(4-Fluorophenyl)-2-methylpropan-2-amine [Molecular Weight: 179.26 g/mol, ).

The fluorine atom and methylphenyl group likely influence its electronic and steric properties, affecting solubility, receptor binding, and metabolic stability.

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

1-fluoro-2-methyl-1-(2-methylphenyl)propan-2-amine

InChI

InChI=1S/C11H16FN/c1-8-6-4-5-7-9(8)10(12)11(2,3)13/h4-7,10H,13H2,1-3H3

InChI Key

KKGLGKSNNYSGFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C(C)(C)N)F

Origin of Product

United States

Preparation Methods

Step 1: Alkylation of Isobutyronitrile

Reagents :

  • Substituted benzyl chloride: 1-fluoro-2-methylbenzyl chloride (custom-synthesized precursor).
  • Base: Lithium diisopropylamide (LDA) or n-butyllithium .
  • Solvent: Tetrahydrofuran (THF) or toluene .

Procedure :

  • LDA is generated in situ by reacting diisopropylamine with n-butyllithium at -78°C under nitrogen.
  • Isobutyronitrile is added, followed by 1-fluoro-2-methylbenzyl chloride.
  • The reaction proceeds at -78°C to 0°C , yielding 2-methyl-1-(1-fluoro-2-methylphenyl)-2-butyronitrile .

Key Parameters :

  • Molar ratio of benzyl chloride to isobutyronitrile: 1:1–3 .
  • Yield: >90% (reported for non-fluorinated analogs).

Step 2: Hydrolysis to Carboxylic Acid

Reagents :

  • Aqueous NaOH or KOH (6–12 M).
  • Solvent: Ethanol or water .

Procedure :

  • The nitrile intermediate is refluxed with base at 80–220°C for 6–24 hours.
  • Acid work-up yields 2-methyl-1-(1-fluoro-2-methylphenyl)-2-butyric acid .

Challenges :

  • Fluorine’s electron-withdrawing effect may slow hydrolysis, necessitating higher temperatures or prolonged reaction times.

Step 3: Curtius Rearrangement

Reagents :

Procedure :

  • The carboxylic acid is converted to an acyl azide using DPPA.
  • Thermal decomposition at 80–100°C induces rearrangement to an isocyanate intermediate.
  • Trapping with benzyl alcohol forms a Cbz-protected amine .

Yield : 70–85% (reported for non-fluorinated analogs).

Step 4: Catalytic Hydrogenation

Reagents :

Procedure :

  • The Cbz-protected amine is hydrogenated at room temperature under H₂ (1–3 atm) .
  • Deprotection yields This compound .

Purity : Final purification via column chromatography (silica gel, ethyl acetate/hexane).

Alternative Fluorination Strategies

If fluorinated benzyl chloride is unavailable, fluorine can be introduced via:

Electrophilic Fluorination

  • Selectfluor® or N-fluorobenzenesulfonimide (NFSI) to fluorinate a pre-formed intermediate.
  • Applicable at the nitrile or carboxylic acid stage.

Nucleophilic Substitution

  • Replace a chlorine or bromine atom in the alkyl chain with KF or TBAF (tetrabutylammonium fluoride).
  • Requires a suitable leaving group (e.g., -Cl, -OTs).

Comparative Analysis of Methods

Parameter Direct Alkylation Post-Synthetic Fluorination
Starting Material Cost High (custom synthesis) Moderate
Yield 40–50% 30–40%
Purity High Moderate (side reactions)
Scalability Suitable for bulk Limited by fluorination step

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-2-methyl-1-(2-methylphenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles like hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), various amines

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Hydroxylated, cyanated, or aminated derivatives

Scientific Research Applications

1-Fluoro-2-methyl-1-(2-methylphenyl)propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-methyl-1-(2-methylphenyl)propan-2-amine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as a central nervous system stimulant by increasing the release of neurotransmitters like dopamine and norepinephrine. This leads to enhanced synaptic transmission and increased neuronal activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Propan-2-amine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1-Fluoro, 2-methyl, 1-(2-methylphenyl) C₁₂H₁₆FN 193.26 Fluorine enhances lipophilicity
1-(4-Fluorophenyl)-2-methylpropan-2-amine 1-(4-Fluorophenyl), 2-methyl C₁₀H₁₄FN 179.26 Para-fluoro substitution; lower steric bulk
1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine 1-(3-Fluoro-4-methylphenyl), 2-methyl C₁₁H₁₆FN 181.25 Ortho-fluoro and para-methyl groups
1-(4-Methoxyphenyl)-2-methylpropan-2-amine 1-(4-Methoxyphenyl), 2-methyl C₁₁H₁₇NO 179.26 Methoxy group increases polarity
2-[4-(Trifluoromethyl)phenyl]propan-2-amine 2-[4-(Trifluoromethyl)phenyl] C₁₀H₁₂F₃N 203.21 Strong electron-withdrawing CF₃ group

Key Observations :

  • Electron Effects : The trifluoromethyl group in 2-[4-(trifluoromethyl)phenyl]propan-2-amine significantly alters electron density, enhancing receptor binding in some serotonin agonists , whereas the methoxy group in 1-(4-Methoxyphenyl)-2-methylpropan-2-amine increases hydrophilicity .

Pharmacological and Toxicological Comparisons

Key Observations :

  • Selenium vs. Fluorine: β-Selenoamines (e.g., C1, C2) exhibit antioxidant properties with low toxicity, while fluorine-substituted compounds like the target may prioritize receptor interaction over redox modulation .

Key Observations :

  • Synthetic Complexity : The target compound’s steric bulk may require optimized conditions compared to simpler analogs like 1-(4-Fluorophenyl)-2-methylpropan-2-amine .
  • Solubility : Hydrophobic substituents (e.g., 2-methylphenyl) likely reduce aqueous solubility, necessitating formulation adjustments for in vivo studies .

Biological Activity

1-Fluoro-2-methyl-1-(2-methylphenyl)propan-2-amine, a synthetic organic compound, has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, is believed to interact with various neurotransmitter systems, which may have implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H16_{16}FN, with a molecular weight of approximately 195.26 g/mol. The presence of a fluorine atom and methyl groups enhances its lipophilicity and stability, facilitating its permeability through biological membranes.

Structural Features

FeatureDescription
Fluorine SubstitutionEnhances reactivity and binding
Methyl GroupsIncreases lipophilicity
Aromatic RingProvides structural stability

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those related to serotonin (5-HT) and norepinephrine (NE). These interactions suggest potential applications in treating mood disorders and other neuropsychiatric conditions.

Interaction with Neurotransmitter Systems

Studies indicate that this compound may act as a modulator of serotonin and norepinephrine pathways, which are critical in mood regulation and anxiety management. The modulation of these pathways could lead to antidepressant effects, making it a candidate for further pharmacological exploration.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Antidepressant Potential : Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models, suggesting that this compound may have similar properties.
  • Neurotransmitter Reuptake Inhibition : Preliminary findings suggest that this compound may inhibit the reuptake of serotonin and norepinephrine, thereby increasing their availability in the synaptic cleft. This mechanism is commonly associated with many current antidepressant therapies.
  • Safety Profile : Initial toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses, although comprehensive toxicological studies are required to confirm these findings.

Case Study 1: Antidepressant Activity

A study involving animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST). The results indicated a dose-dependent response, suggesting efficacy at moderate doses.

Case Study 2: Neurotransmitter Interaction

In vitro studies assessed the binding affinity of the compound to serotonin and norepinephrine transporters. Results showed competitive inhibition with IC50_{50} values comparable to established antidepressants, supporting its potential as a therapeutic agent.

Q & A

Basic: What are the established synthetic routes for 1-fluoro-2-methyl-1-(2-methylphenyl)propan-2-amine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination, with fluorinated precursors. For example, fluorination of a brominated intermediate (e.g., 1-(4-bromo-2-fluorophenyl)propan-2-amine analogs) using KF or AgF under anhydrous conditions is common . Optimization requires precise control of temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Catalytic methods, such as Pd-mediated cross-coupling, may enhance efficiency . Purity is validated via HPLC (>95%) and NMR .

Basic: What spectroscopic techniques are most effective for structural characterization of this compound?

Key techniques include:

  • 1^1H/13^{13}C NMR : To confirm the presence of fluorinated aromatic protons (δ 6.5–7.5 ppm) and methyl/amine groups (δ 1.2–2.5 ppm) .
  • GC-MS/EI : For molecular ion ([M+^+]) identification and fragmentation patterns (e.g., loss of -NH2_2 or -F groups) .
  • FTIR : To detect N-H stretches (~3300 cm1^{-1}) and C-F vibrations (~1100 cm1^{-1}) .
    X-ray crystallography may resolve stereochemistry if crystalline derivatives are synthesized .

Basic: How does the compound’s stability vary under different storage conditions (pH, temperature, light)?

Stability studies should assess:

  • Thermal degradation : Accelerated aging at 40–60°C over 30 days, monitored via HPLC to detect decomposition products (e.g., defluorination or oxidation) .
  • Photostability : Exposure to UV/VIS light (ICH Q1B guidelines) to evaluate fluorophenyl ring integrity .
  • pH sensitivity : Stability in buffered solutions (pH 4–9) to identify hydrolysis-prone functional groups (e.g., amine protonation effects) .

Advanced: What methodologies are recommended for separating enantiomers of this chiral amine?

Chiral resolution techniques include:

  • Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak® IA) with hexane:isopropanol mobile phases .
  • Enzymatic kinetic resolution : Lipases or transaminases to selectively modify one enantiomer .
  • Diastereomeric salt formation : Reaction with chiral acids (e.g., tartaric acid) followed by recrystallization . Enantiomeric excess (ee) is quantified via polarimetry or chiral GC .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorine and methyl substituents on bioactivity?

SAR strategies involve:

  • Analog synthesis : Replace fluorine with Cl, Br, or H, and vary methyl positions on the phenyl ring .
  • In vitro assays : Compare receptor binding (e.g., serotonin/dopamine transporters) using radioligand displacement .
  • Computational docking : Map substituent effects on target affinity (e.g., using AutoDock Vina with PDB receptors) . Bioactivity trends are analyzed via IC50_{50}/EC50_{50} dose-response curves .

Advanced: What computational modeling approaches are suitable for predicting the compound’s pharmacokinetic properties?

Use in silico tools :

  • ADMET Prediction : SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • Molecular Dynamics (MD) : Simulate membrane penetration using GROMACS .
  • Quantum Mechanics (QM) : Calculate fluorine’s electronic effects on amine basicity (e.g., Gaussian09 at B3LYP/6-31G* level) .

Advanced: How can analytical methods (e.g., HPLC, GC-MS) be validated for quantifying this compound in biological matrices?

Validation parameters per ICH Q2(R1):

  • Linearity : Calibration curves (0.1–100 µg/mL) with R2^2 > 0.99 .
  • Precision/Accuracy : Intra-day/inter-day CV < 5%, recovery rates 85–115% .
  • LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively .
  • Matrix effects : Assess ion suppression/enhancement in plasma via post-column infusion .

Advanced: What in vitro assays are appropriate for studying its interactions with neurological targets?

  • Radioligand binding : Compete with 3^3H-labeled serotonin/dopamine in transfected HEK293 cells .
  • Functional assays : Measure cAMP accumulation (ELISA) or calcium flux (Fluo-4 AM) in neuronal cell lines .
  • Patch-clamp electrophysiology : Assess ion channel modulation (e.g., TRPV1 or NMDA receptors) .

Advanced: How can reaction mechanisms (e.g., fluorination or amination steps) be elucidated using kinetic studies?

  • Rate determination : Monitor intermediate formation via stopped-flow UV-Vis spectroscopy .
  • Isotopic labeling : 18^{18}F or 15^{15}N tracers to track pathway specificity .
  • DFT calculations : Identify transition states and activation energies for key steps (e.g., SNAr fluorination) .

Advanced: What strategies mitigate degradation of this compound in biological matrices during pharmacokinetic studies?

  • Stabilization : Add antioxidants (e.g., ascorbic acid) or enzyme inhibitors (e.g., NaF for esterases) .
  • Sample preparation : Immediate acidification (pH 2–3) or freezing (-80°C) to prevent amine oxidation .
  • Degradant identification : LC-HRMS/MS to characterize metabolites (e.g., hydroxylated or defluorinated products) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.